molecular formula C21H18N2O3 B11170172 3-benzamido-N-(2-methoxyphenyl)benzamide

3-benzamido-N-(2-methoxyphenyl)benzamide

Cat. No.: B11170172
M. Wt: 346.4 g/mol
InChI Key: QVADGDGGPKULIY-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of two benzamide groups attached to a methoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize solid acid catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-benzamido-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-[3-(benzimidazol-2-yl-amino)phenyl]amine
  • N-[3-(benzoxazol-2-ylamino)phenyl]amine

Uniqueness

3-benzamido-N-(2-methoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-benzamido-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C21H18N2O3/c1-26-19-13-6-5-12-18(19)23-21(25)16-10-7-11-17(14-16)22-20(24)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

QVADGDGGPKULIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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